2-(4-isobutoxybenzoyl)-N-methylhydrazinecarbothioamide
Overview
Description
2-(4-isobutoxybenzoyl)-N-methylhydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H19N3O2S and its molecular weight is 281.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 281.11979803 g/mol and the complexity rating of the compound is 302. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization
Research has demonstrated various methods for synthesizing hydrazinecarbothioamide derivatives, highlighting their potential in creating novel chemical entities. For instance, studies have reported the synthesis and characterization of thiazolyl-ethylidene hydrazino-thiazole derivatives, showcasing their potential antimicrobial and anticancer properties through various in vitro biological experiments (Al-Mutabagani et al., 2021). Similarly, another study focused on synthesizing novel substituted oxadiazole derivatives, evaluating their antibacterial activity against a range of bacteria, indicating the pharmaceutical potential of such compounds (Kaur et al., 2011).
Antimicrobial and Anticancer Activities
Derivatives of hydrazinecarbothioamide have been tested for their antimicrobial and anticancer activities. For example, the synthesis of thiazolyl-ethylidene hydrazino-thiazole derivatives showed promising results against Gram-positive and Gram-negative bacteria, with specific compounds demonstrating potent activity against liver carcinoma, colorectal carcinoma, and breast carcinoma cell lines, indicating their therapeutic potential (Al-Mutabagani et al., 2021). Another study highlighted the synthesis of substituted pyrazoles, their antimicrobial screening, and free-radical scavenging activity, further supporting the utility of hydrazinecarbothioamide derivatives in developing new antimicrobial agents (Hamada & Abdo, 2015).
Material Science and Corrosion Inhibition
The compound and its derivatives have also been explored for applications beyond biological activities, such as material science and corrosion inhibition. A study on Schiff base derived from hydrazinecarbothioamide showed it to be an effective corrosion inhibitor for mild steel in sulfuric acid solution, demonstrating the compound's utility in industrial applications (Al-amiery et al., 2014).
Properties
IUPAC Name |
1-methyl-3-[[4-(2-methylpropoxy)benzoyl]amino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2S/c1-9(2)8-18-11-6-4-10(5-7-11)12(17)15-16-13(19)14-3/h4-7,9H,8H2,1-3H3,(H,15,17)(H2,14,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUXGYQIXPKMGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NNC(=S)NC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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